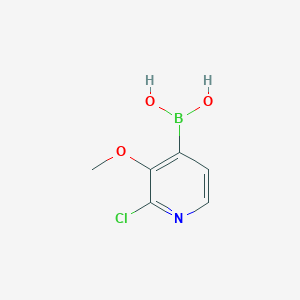

2-Chloro-3-methoxypyridine-4-boronic acid

概要

説明

2-Chloro-3-methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its utility in forming carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.

作用機序

Target of Action

It is known that boronic acids are generally used as coupling reagents in the suzuki-miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 2-Chloro-3-methoxypyridine-4-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond . The boronic acid then undergoes transmetalation, transferring the organic group from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it participates is a key step in the synthesis of many organic compounds . These compounds can have various roles in different biochemical pathways.

Pharmacokinetics

They are known to be relatively stable, readily prepared, and generally environmentally benign , which may influence their bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials for organic electronics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can occur in a wide range of environments.

生化学分析

Biochemical Properties

For instance, they are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Molecular Mechanism

It is known that boronic acids can participate in Suzuki–Miyaura coupling, where they are transferred from boron to palladium

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxypyridine-4-boronic acid typically involves the borylation of 2-Chloro-3-methoxypyridine. This can be achieved through various methods, including:

Direct Borylation: This method involves the reaction of 2-Chloro-3-methoxypyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Lithiation-Borylation: Another approach involves the lithiation of 2-Chloro-3-methoxypyridine followed by the addition of a boron source. This method requires the use of a strong base such as n-butyllithium and a boron reagent like trimethyl borate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 2-Chloro-3-methoxypyridine-4-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The compound can undergo reduction reactions, although these are less common compared to coupling and oxidation reactions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and other palladium complexes.

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvents: Tetrahydrofuran, dimethylformamide, and toluene.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学的研究の応用

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-Chloro-3-methoxypyridine-4-boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a coupling reagent, reacting with aryl or vinyl halides in the presence of a palladium catalyst and a base to yield biaryl compounds.

Reaction Mechanism

The mechanism involves the oxidative addition of an aryl halide to a palladium complex, followed by transmetalation with the boronic acid. The final step is reductive elimination, resulting in the formation of the desired product.

Biological Applications

Development of Biologically Active Molecules

In biological research, this compound serves as a building block for synthesizing biologically active compounds. These compounds can be utilized to study enzyme functions and protein interactions, making this boronic acid derivative valuable in chemical biology.

Case Study: Inhibitors of Enzyme Activity

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For instance, studies have shown that certain synthesized compounds exhibit inhibitory effects on proteases, which are crucial for various biological processes.

Pharmaceutical Applications

Synthesis of Drug Candidates

The compound plays a significant role in drug discovery and development. Its ability to form stable carbon-carbon bonds allows chemists to create complex structures that may serve as potential drug candidates. For example, derivatives have been synthesized for targeting specific receptors or enzymes implicated in diseases such as cancer and diabetes.

Table: Summary of Pharmaceutical Applications

| Application Area | Example Compounds | Target Diseases |

|---|---|---|

| Cancer Research | Inhibitors of kinases | Various cancers |

| Diabetes Research | Insulin sensitizers | Type 2 diabetes |

| Antiviral Drugs | Protease inhibitors | Viral infections |

Industrial Applications

Materials Science

In industry, this compound is used to produce advanced materials, including polymers and electronic components. Its reactivity allows for the modification of polymer chains, enhancing their properties for specific applications.

類似化合物との比較

- 2-Chloro-4-methoxypyridine-3-boronic acid

- 2-Chloro-3-methylpyridine-5-boronic acid

- 2-Chloropyridine-3-boronic acid

Comparison:

- 2-Chloro-4-methoxypyridine-3-boronic acid: Similar in structure but with the methoxy group at a different position. This positional difference can affect the reactivity and selectivity in coupling reactions.

- 2-Chloro-3-methylpyridine-5-boronic acid: Contains a methyl group instead of a methoxy group, which can influence the electronic properties and steric hindrance during reactions.

- 2-Chloropyridine-3-boronic acid: Lacks the methoxy group, making it less electron-rich and potentially less reactive in certain coupling reactions.

2-Chloro-3-methoxypyridine-4-boronic acid stands out due to its unique substitution pattern, which provides a balance of electronic and steric properties, making it a versatile reagent in organic synthesis.

生物活性

Overview

2-Chloro-3-methoxypyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is noted for its applications in drug development, particularly as a building block for the synthesis of bioactive molecules. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. For instance, studies on similar boronic acid derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Boronic acids can interfere with proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death. This effect is particularly relevant in the context of hematological malignancies and solid tumors .

- Case Studies : In vitro studies demonstrated that certain boronic acid derivatives induce cell cycle arrest and apoptosis in cancer cell lines. For example, compounds structurally related to this compound were found to inhibit renal cancer cell growth effectively .

2. Antimicrobial Properties

The compound also exhibits antimicrobial activities. Boronic acids have been explored for their ability to disrupt bacterial biofilms and inhibit the growth of various pathogens:

- Mechanism : The antimicrobial action is often attributed to the ability of boronic acids to interfere with essential bacterial processes, such as cell wall synthesis and biofilm formation .

- Research Findings : Studies have shown that boronic acid derivatives can act against Gram-negative bacteria like Pseudomonas aeruginosa, which is notorious for its resistance to conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the chloro and methoxy groups plays a significant role in modulating its interaction with biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Chloro group | Enhances lipophilicity and cellular uptake |

| Methoxy group | Influences binding affinity to target proteins |

The primary mechanism through which this compound exerts its effects involves:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.

- Cellular Interaction : By binding to receptors or enzymes, it can alter signaling pathways that regulate cell proliferation and survival .

Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Synthesis and Evaluation : Research has focused on synthesizing this compound and evaluating its efficacy against various biological targets, including protein kinases involved in cancer progression .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds, demonstrating promising results in tumor reduction and improved survival rates in treated subjects .

特性

IUPAC Name |

(2-chloro-3-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJVKTFOWKKYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Cl)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233357 | |

| Record name | Boronic acid, B-(2-chloro-3-methoxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-60-3 | |

| Record name | Boronic acid, B-(2-chloro-3-methoxy-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-chloro-3-methoxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。